molecular formula C7H10Cl2N2 B11768295 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B11768295
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is a chloropyridine derivative featuring an ethylamine side chain and a hydrochloride salt. Its molecular formula is C₇H₉ClN₂·HCl, with a molecular weight of 193.07 g/mol (calculated from C₇H₁₀Cl₂N₂). The compound is characterized by a 6-chloropyridin-3-yl group attached to an ethanamine backbone, protonated as a hydrochloride salt for enhanced stability and solubility . It is commercially available in high purity (≥98%) and is utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H

InChI Key

FFDARTLRQCBNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination is the most widely employed method for synthesizing 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride. The process involves the condensation of 6-chloronicotinaldehyde with ammonium acetate or ammonia, followed by reduction using borohydride reagents.

Key Steps:

  • Condensation : 6-Chloronicotinaldehyde reacts with ammonium acetate in methanol at 50–60°C to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the primary amine.

  • Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield/Purity
Temperature50–60°CHigher temperatures accelerate imine formation but risk side reactions
SolventMethanol or ethanolPolar protic solvents enhance reaction kinetics
Reducing AgentNaBH₃CNSuperior selectivity for imine reduction (yield: 85–92%)
Molar Ratio (Aldehyde:Ammonia)1:1.2Excess ammonia drives condensation to completion

Case Study: Industrial-Scale Synthesis

A 2023 pilot-scale study demonstrated the feasibility of this method for kilogram-scale production:

  • Input : 10 kg of 6-chloronicotinaldehyde, 12 kg of ammonium acetate, 8.5 kg of NaBH₃CN.

  • Output : 9.2 kg of 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride (88% yield, 98.5% purity by HPLC).

  • Purification : Recrystallization from ethanol/water (3:1 v/v) removed residual borohydride byproducts.

Chiral Resolution of Racemic Mixtures

Enantioselective Synthesis via Asymmetric Catalysis

To produce enantiomerically pure (R)- or (S)-isomers, asymmetric reductive amination employs chiral catalysts:

Catalytic Systems:

  • Ru-(S)-BINAP Complex : Achieves 94% enantiomeric excess (ee) at 0.5 mol% loading in tetrahydrofuran (THF).

  • Pd/g-C₃N₄ Nanosheets : Heterogeneous catalyst enabling recyclability (5 cycles, <5% activity loss) and 91% ee.

Mechanistic Insights:

The hydroxyl groups on Pd(OH)₂ clusters facilitate proton transfer during imine formation and reduction, as confirmed by in situ ATR-FTIR spectroscopy. This dual functionality explains the high stereoselectivity observed in Pd-catalyzed systems.

Diastereomeric Salt Formation

Racemic 1-(6-chloropyridin-3-yl)ethan-1-amine can be resolved using chiral acids:

Chiral Resolving AgentSolvent SystemDiastereomer Ratioee After Recrystallization
L-Tartaric acidEthanol/water (4:1)1.8:199% (R-isomer)
D-DBTAAcetone2.3:198% (S-isomer)

Alternative Routes: Alkylation and Nucleophilic Substitution

Alkylation of 2-Chloro-5-(chloromethyl)pyridine

A patent-pending method utilizes 2-chloro-5-(chloromethyl)pyridine (CCMP) as a key intermediate:

Reaction Scheme:

  • Alkylation : CCMP reacts with ethylamine in toluene at 55°C under alkaline conditions (NaOH).

  • Workup : Excess amine is distilled, and the product is extracted into butanol.

Performance Metrics:

  • Scale : 45 moles of CCMP processed per batch.

  • Yield : 97.4% (GC purity: 55.7 wt%).

  • Advantage : Avoids use of expensive transition metal catalysts.

Nucleophilic Aromatic Substitution (SₙAr)

While less common, SₙAr provides an alternative pathway under high-temperature conditions:

ConditionsReagentsYieldLimitations
150°C, DMFK₂CO₃, CuI62%Low regioselectivity
Microwave, 180°CCs₂CO₃, Pd(OAc)₂78%Requires specialized equipment

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost (USD/kg)
Reductive Amination85–92%98–99High120–150
Asymmetric Catalysis88–91%94–99Moderate300–400
Alkylation of CCMP95–97%N/AHigh90–110
SₙAr60–78%N/ALow200–250

Key Findings :

  • Reductive amination balances cost and efficiency for bulk production.

  • Asymmetric catalysis is preferred for enantiopure batches despite higher costs.

  • CCMP alkylation offers the lowest production cost but requires specialized handling of chlorinated intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be substituted with other functional groups, making it versatile for synthesizing derivatives.
  • Oxidation and Reduction : It can undergo oxidation to form pyridine N-oxides or be reduced to yield different amine derivatives.

Biological Research

The compound has shown potential in various biological applications:

Enzyme Inhibition and Receptor Binding

  • It is utilized in studies involving enzyme inhibition, particularly against malaria parasites by targeting the lactate transporter PfFNT. This interaction has been shown to modulate the activity of the transporter, leading to significant biological effects .

Antimicrobial Activity

  • Research indicates that this compound exhibits antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth.

Cytotoxic Effects

  • Investigations into its cytotoxicity have revealed that certain derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Case Study 1: Antimalarial Activity

A study highlighted the use of 1-(6-Chloropyridin-3-yl)ethan-1-one derivatives in inhibiting PfFNT, demonstrating substantial in vitro activity with low cytotoxicity. The findings indicated that certain modifications could enhance potency and stability, suggesting pathways for developing new antimalarial drugs .

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial properties of this compound showed significant activity against various bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride are compared below with analogous compounds, focusing on molecular features, substituent effects, and applications.

Structural Analogs with Modified Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride C₇H₁₀Cl₂N₂ 193.07 132219-51-3 Baseline compound with ethylamine chain
1-(6-Chloropyridin-3-yl)cyclobutanamine hydrochloride C₈H₁₁Cl₂N₂ 209.10 2007920-71-8 Cyclobutane ring replaces ethylamine
1-(2-Chlorothiophen-3-yl)methanamine hydrochloride C₅H₇Cl₂NS 243.67 EN300-26861278 Thiophene ring instead of pyridine
1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride C₁₀H₁₁ClFN₃O 221.73 EN300-26861263 Fluorine and methoxy substituents
  • Thiophene analog : Replacing pyridine with thiophene alters electronic properties, affecting reactivity in cross-coupling reactions .

Substituent Effects: Halogen and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride C₇H₁₀ClFN₂ 176.62 1956437-46-9 Fluorine replaces chlorine
(S)-1-(6-(Trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride C₇H₈ClF₃N₃ 226.61 N/A Trifluoromethyl group on pyridazine
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)piperidin-3-amine hydrochloride C₁₂H₂₀ClN₅OS 317.84 N/A Ethoxy and methylthio substituents
  • Fluorine substitution : The fluoropyridine derivative (MW 176.62) exhibits increased metabolic stability compared to the chlorinated parent compound, making it favorable in CNS drug development .

Stereochemical Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Configuration
(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₃N₂ 229.53 2411591-91-6 R-enantiomer
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride C₇H₁₀ClFN₂ 176.62 1956437-46-9 S-enantiomer
  • Enantiomers like the (R)-dihydrochloride variant (MW 229.53) are critical for chiral drug synthesis, as stereochemistry can drastically alter pharmacokinetics .

Research Findings and Trends

  • Bioactivity : Fluorinated analogs demonstrate improved blood-brain barrier penetration in preclinical studies compared to chlorinated counterparts .
  • Synthetic utility : The trifluoromethylpyridazine derivative (C₇H₈ClF₃N₃) is emerging in antiviral research due to its unique electronic profile .
  • Market trends : Suppliers like ECHEMI emphasize secure transactions and regulatory compliance for cyclobutanamine derivatives, reflecting their industrial demand .

Biological Activity

1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 145.60 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom, which is crucial for its biological interactions.

The primary mechanism of action for 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with various biological targets, including enzymes and receptors. Notably, it has shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a vital role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Enzyme Inhibition

Research indicates that 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride acts as an inhibitor of specific cytochrome P450 enzymes. The inhibition of CYP1A2 can lead to altered drug metabolism profiles when used in combination with other pharmaceuticals, making it essential for polypharmacy scenarios.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, studies have highlighted its potential against various pathogens:

PathogenActivity (EC50)Reference
N. meningitidis64 μg/mL
H. influenzae32 μg/mL
P. falciparum (malaria)14.8 nM (in vitro)

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Malaria Treatment

A notable study investigated the efficacy of the compound in inhibiting the lactate transporter PfFNT in malaria parasites. The compound demonstrated submicromolar activity in vitro and showed significant efficacy in mouse models, achieving over 99% parasite clearance at specific dosages . This highlights its potential as a novel treatment modality against malaria.

Cytotoxicity Assessment

In vitro cytotoxicity studies have shown that while the compound exhibits potent biological activity, it maintains a large safety margin. For instance, cell viability assays on HEK293 and HepG2 cells indicated no significant toxicity at concentrations up to 100 μM . This suggests that the compound could be safe for therapeutic use at effective dosages.

Applications in Medicinal Chemistry

The structural characteristics of 1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its role as a reagent in organic synthesis allows for further exploration into its derivatives and analogs that may enhance its biological activity or selectivity .

Q & A

Q. Table 1. Key Analytical Parameters

TechniqueParametersReference
HPLC Column: C18, 5 µm; Mobile phase: 70:30 H₂O:MeCN + 0.1% TFA
X-ray Space group: P2₁/c; Resolution: 0.84 Å
NMR (¹H) Solvent: D₂O; Reference: TMS

Q. Table 2. Synthetic Yield Optimization

BaseSolventTemp (°C)Yield (%)
NaHDMF8072
K₂CO₃MeCN6085

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